5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as Hpyt) is a versatile ligand that has been the subject of various studies due to its ability to coordinate with metal ions and form coordination polymers. These polymers have been found to have interesting properties and potential applications in different fields, such as solvent inclusion, biological activity, and material science .
Synthesis Analysis
The synthesis of Hpyt involves a ring-closing reaction of isoniazide with carbon bisulfide, which proceeds through a nucleophilic addition mechanism . This compound can also be derived from other reactions, such as the reaction of N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene . Additionally, Hpyt can be used as a starting material for the synthesis of various derivatives, including those with potential biological activities .
Molecular Structure Analysis
X-ray crystallographic studies have confirmed that Hpyt acts as a thioamide isomer with a μ-Npy, Noxa binding fashion, forming 2-D grid-like host coordination frameworks that stack to create 3-D crystalline lattices with 1-D open channels . The molecular structure of Hpyt has been characterized by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific crystallographic parameters .
Chemical Reactions Analysis
Hpyt has been shown to react with various metal ions, such as Co(II) and Ni(II), to form porous coordination polymers . It can also undergo Mannich reactions to yield N-Mannich bases rather than S-Mannich bases, which have been evaluated for their antifungal and antibacterial activities . Furthermore, Hpyt derivatives have been synthesized and tested for their anti-proliferative activity in vitro, with some showing cytotoxic activity against human tumor cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of Hpyt have been studied using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). Thermal analytical data indicate that Hpyt decomposes completely at a temperature of 506 degrees Celsius . The compound's solid-state stability is enhanced by intermolecular C–H···S and N–H···N hydrogen bonds . Additionally, the biological properties of Hpyt and its derivatives have been investigated, with some compounds exhibiting significant antifungal and antibacterial activity .
Scientific Research Applications
Synthesis and Characterization
- The compound was synthesized using a ring-closing reaction and characterized using Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). It decomposes completely at 506°C (Wang & Yan, 2006).
Coordination Polymers
- Porous CoII and NiII coordination polymers based on this compound have been synthesized. These polymers display unique binding modes and structural organization, indicating potential applications in materials science (Zhang, Tian, & Guo, 2007).
Antimicrobial Activity
- Derivatives of this compound showed in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential use in developing new antimicrobial agents (Raval et al., 2014).
Corrosion Inhibition
- The compound acts as a mixed-type corrosion inhibitor for carbon steel in HCl solution, with an efficiency of up to 93.1%. Its molecular adsorption and structural organization on steel surfaces indicate potential in corrosion protection (Varvara et al., 2022).
Green Chemistry Synthesis
- A novel, environmentally friendly synthesis process for 5-substituted derivatives of this compound was developed. These derivatives exhibited significant antimicrobial and antioxidant activities, highlighting potential applications in pharmaceutical and environmental sciences (Yarmohammadi et al., 2020).
Structural Diversification in Metal-Organic Frameworks
- Novel Zn(II) and Cd(II) metal-organic coordination polymers with this compound as a building block have been prepared, demonstrating various binding modes and network structures. This suggests applications in crystal engineering and material sciences (Du, Zhang, Zhao, & Xu, 2006).
Coordination Chemistry
- The coordination chemistry of related ligands, including this compound, has been reviewed, providing insight into its potential dinucleating properties in complex formation (Klingele & Brooker, 2003).
Corrosion Inhibition Studies
- Its derivatives demonstrated corrosion inhibition properties for mild steel in sulfuric acid, indicating potential industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
X-ray Structural Analysis
- The crystal structure of this compound has been determined, providing valuable information for future material and pharmaceutical applications (Gao, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXZVFDWQYTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354468 | |
Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
15264-63-8 | |
Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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